N'-(1,3-Benzothiazol-2-YL)-N,N-dimethylimidoformamide
説明
Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are known to exhibit a wide range of biological properties including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
In general, benzothiazole derivatives can be synthesized using various methods. One common method involves the reaction of 2-aminothiophenol with α-haloketones . Another method involves the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, N-(1,3-benzothiazol-2-yl)-2-(1H-indol-2-yl)acetamide is a white powder with a melting point of 180–184 °C .
科学的研究の応用
Corrosion Inhibition
Benzothiazole derivatives have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors offer superior stability and inhibition efficiencies against steel corrosion compared to previously reported compounds in the benzothiazole family, suggesting their potential for industrial applications in corrosion protection (Hu et al., 2016).
Antidiabetic and Anticancer Potential
Specific benzothiazole analogs have been identified as potential non-carboxylic inhibitors of protein tyrosine phosphatase 1B (PTP1B), with significant implications for antidiabetic therapy. One study highlighted a 5-Cl substituted benzothiazole analogue demonstrating substantial PTP1B inhibition and in vivo antidiabetic activity, positioning it as a promising prototype for novel antidiabetic treatments (Maheshwari et al., 2019).
Antimicrobial and Antioxidant Activities
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds show promise in combating various microorganisms and exhibit significant radical scavenging and ferrous ion chelating activity, suggesting their utility in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Anti-inflammatory and Psychotropic Effects
Research into N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has uncovered their potential in psychotropic, anti-inflammatory, and cytotoxicity screenings. These compounds demonstrate sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some level of antimicrobial action, revealing a correlation between biological results and structural characteristics (Zablotskaya et al., 2013).
Hybrid Pharmacophore Design for Anti-breast Cancer Activity
Isatin-benzothiazole analogs, designed using a hybrid pharmacophore approach, have shown significant anti-breast cancer activity. The cytotoxicity of these compounds against various human breast tumor cell lines and their selective effectiveness suggest their potential as prototypes for developing a new class of anti-breast cancer agents (Solomon et al., 2009).
作用機序
Target of Action
The primary target of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s derivatives have shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules are involved in various physiological processes, including inflammation, pain perception, and fever generation .
Pharmacokinetics
The compound’s derivatives have been synthesized and evaluated for anti-inflammatory activity . The compound’s derivatives with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Result of Action
The inhibition of COX enzymes by N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This results in a reduction in inflammation, pain, and fever .
Action Environment
The action, efficacy, and stability of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide can be influenced by various environmental factors. For instance, the presence of O-alkyl moiety at position 2, 3, and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory activity
Cellular Effects
Benzothiazole derivatives have shown inhibitory effects on COX-1 and COX-2 enzymes, which play a crucial role in inflammation
Molecular Mechanism
The molecular mechanism of action of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide is not well-defined. Benzothiazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, suggesting a potential mechanism of action
特性
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13(2)7-11-10-12-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWDATDHZDWTPZ-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853356-13-5 | |
Record name | N'-(1,3-BENZOTHIAZOL-2-YL)-N,N-DIMETHYLIMIDOFORMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。